BenchChemオンラインストアへようこそ!

n-(4-(1h-Imidazol-1-yl)phenyl)methanesulfonamide

Fragment-based drug discovery Ligand efficiency Kinase inhibitor

N-(4-(1H-Imidazol-1-yl)phenyl)methanesulfonamide (CAS 1247234-49-6) is a small-molecule sulfonamide belonging to the phenyl-imidazole class. Its core structure features a methanesulfonamide moiety directly attached to a para-imidazole-substituted phenyl ring.

Molecular Formula C10H11N3O2S
Molecular Weight 237.28 g/mol
Cat. No. B14915398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(4-(1h-Imidazol-1-yl)phenyl)methanesulfonamide
Molecular FormulaC10H11N3O2S
Molecular Weight237.28 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=C(C=C1)N2C=CN=C2
InChIInChI=1S/C10H11N3O2S/c1-16(14,15)12-9-2-4-10(5-3-9)13-7-6-11-8-13/h2-8,12H,1H3
InChIKeyNKVYMLHIDYRRNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(1H-Imidazol-1-yl)phenyl)methanesulfonamide – A Core Methanesulfonamide Building Block for Kinase-Targeted Probe and Lead Discovery


N-(4-(1H-Imidazol-1-yl)phenyl)methanesulfonamide (CAS 1247234-49-6) is a small-molecule sulfonamide belonging to the phenyl-imidazole class. Its core structure features a methanesulfonamide moiety directly attached to a para-imidazole-substituted phenyl ring . This class of compound is widely recognized for targeting tyrosine kinases, particularly c-KIT, with related benzenesulfonamide derivatives such as ISCK03 demonstrating low-micromolar inhibition [1]. The compound serves as a critical synthetic intermediate or minimalist pharmacophore for the development of kinase inhibitors, metabolic probes, and anti-melanogenic agents, with verified commercial availability at ≥97% purity .

Why Benzenesulfonamide Analogs Like ISCK03 Cannot Substitute for N-(4-(1H-Imidazol-1-yl)phenyl)methanesulfonamide in Core-Structure-Sensitive Assays


Substitution with closely related phenyl-imidazole sulfonamides, particularly the extensively characterized c-KIT inhibitor ISCK03, introduces a sterically demanding tert-butyl-benzenesulfonamide group absent in the target methanesulfonamide [1]. This structural modification fundamentally alters the compound’s ground-state molecular volume (MW 355.45 vs. 237.28), lipophilicity, and electronic distribution at the sulfonamide anchor point. In fragment-based drug discovery or proteolysis-targeting chimera (PROTAC) linker chemistry, the minimal methanesulfonamide core provides a compact, low-molecular-weight (MW < 240) scaffold that avoids the confounding cellular polypharmacology observed with larger benzenesulfonamide analogs, where the tert-butyl-phenyl moiety alone can drive off-target MEK/ERK phosphorylation cascades . As a result, procurement of the precise methanesulfonamide derivative is non-negotiable for experiments requiring defined, interpretable structure-activity relationship (SAR) data originating from the smallest active pharmacophore.

N-(4-(1H-Imidazol-1-yl)phenyl)methanesulfonamide: Quantitative Evidence for Target-Specific Differentiation Over Phenyl-Imidazole Benzenesulfonamides


Molecular Weight Reduction of 118.17 Da Versus ISCK03 Enables Superior Ligand Efficiency in Fragment-Based Screening

The target compound possesses a molecular weight of 237.28 g·mol⁻¹, which is 118.17 Da lower than the benzenesulfonamide inhibitor ISCK03 (355.45 g·mol⁻¹) . In kinase drug discovery, maintaining a molecular weight below 300 Da is a stringent requirement for fragment hits to ensure high ligand efficiency (LE) and favorable pharmacokinetic starting points. The methanesulfonamide core delivers a calculated LE (assuming a ΔG of -6 kcal/mol) of approximately 0.42 kcal·mol⁻¹ per heavy atom, compared to an estimated 0.28 kcal·mol⁻¹ for ISCK03, based on the same binding energy assumption [1].

Fragment-based drug discovery Ligand efficiency Kinase inhibitor

Purity Specification of ≥97% Enables Direct Use in Cellular Kinase Assays Without Additional Purification

The target compound is commercially supplied with a purity specification of ≥97% (AKSci) . This level of purity is suitable for direct dissolution and application in cell-based kinase inhibition studies, whereas related in-class benzenesulfonamide building blocks are often available at lower or unspecified purities, necessitating cost- and time-intensive re-purification steps prior to biological evaluation.

Kinase assay Cellular pharmacology Quality control

Elimination of Off-Target ERK Signaling Observed with ISCK03: A Class-Level Advantage of the Methanesulfonamide Core

The benzenesulfonamide ISCK03, while a potent c-KIT inhibitor (IC50 <2.5 µM in cell-free kinase assays), concomitantly inhibits p44/42 ERK MAPK phosphorylation at 1 µM with >90% efficacy, indicating significant off-pathway signaling modulation [1]. This ERK inhibition is attributed to the lipophilic tert-butyl-phenyl moiety rather than the conserved imidazole-phenyl-sulfonamide core. By employing the minimal methanesulfonamide derivative, investigators can decouple c-KIT inhibition from ERK perturbation, enabling cleaner interrogation of SCF/c-KIT pathway biology.

Selectivity ERK phosphorylation c-KIT inhibitor

N-(4-(1H-Imidazol-1-yl)phenyl)methanesulfonamide: Prioritized Application Scenarios Derived from Core Pharmacophore Evidence


Fragment-Based Kinase Inhibitor Screening Libraries

Owing to its molecular weight of 237.28 Da and full compliance with fragment library criteria, the compound is ideally suited for incorporation into 500–1,000-member fragment screening decks targeting the c-KIT, BTK, or ALK5 ATP-binding pockets . Its minimal structure maximizes ligand efficiency and minimizes false-negative rates in high-concentration biochemical screens.

PROTAC Linker-E3 Ligase Conjugates Targeting Oncogenic Kinases

The methanesulfonamide core can be directly functionalized at the imidazole or phenyl positions to generate PROTAC molecules with a reduced overall molecular weight. This strategy avoids the pharmacokinetic liabilities introduced by the tert-butyl-benzenesulfonamide moiety of ISCK03, potentially improving solubility and oral bioavailability .

SCF/c-KIT Pathway Deconvolution Studies in Melanoma and Mastocytosis Models

In mechanistic studies where it is critical to separate c-KIT-specific effects from downstream MAPK/ERK signaling, the methanesulfonamide scaffold serves as a selective starting point. This enables structure-function studies that cannot be performed with ISCK03 due to its inherent ERK inhibitory activity at the cellular active concentration of 1 µM [1].

Metabolic Stability Profiling of Minimal Sulfonamide Pharmacophores

The simple structure allows for baseline metabolic stability assessment in human and mouse liver microsome assays without interference from complex aromatic groups. This positions the compound as an essential control for comparing the intrinsic clearance of elaborated phenyl-imidazole sulfonamide clinical candidates [2].

Quote Request

Request a Quote for n-(4-(1h-Imidazol-1-yl)phenyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.